molecular formula C7H11ClN2 B3048207 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride CAS No. 1609400-14-7

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No.: B3048207
CAS No.: 1609400-14-7
M. Wt: 158.63
InChI Key: DLCXKLBXUNGUDF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolopyrazine, which consists of a pyrrole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the enantioselective iridium-catalyzed direct hydrogenation of 3-substituted pyrrolo[1,2-a]pyrazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The unique features of this compound, such as its specific substitution pattern and resulting biological activities, distinguish it from these related compounds.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h1-2,4,8H,3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCXKLBXUNGUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-14-7
Record name Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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